hypocrellin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypocrellin D is an organic polycyclic compound that is a cytotoxic fungal pigment isolated from the fruiting bodies of the ascomycete Shiraia bambusicola. It has a role as a metabolite and an antineoplastic agent. It is an organic polycyclic compound, a polyphenol, an aromatic ether, a methyl ketone, a hydroxy-1,4-naphthoquinone and a tertiary alcohol.
Scientific Research Applications
Enhanced Production of Hypocrellin A
Sun, Ma, and Wang (2017) conducted a study on enhancing the production of hypocrellin A (HA), a clinically used agent for skin diseases and photodynamic therapy (PDT) against cancers, using ultrasound stimulation in submerged cultures of Shiraia bambusicola. The ultrasound treatment resulted in a significant increase in HA content and stimulated the release of HA into the medium, providing insights into strategies for enhancing HA production in submerged cultures (Sun, Ma, & Wang, 2017).
Hypocrellin B Complexes for Photodynamic Therapy
A study by Sun et al. (2012) explored the development of oxovanadium(IV) complexes with hypocrellin B (HB) as a photosensitizer for improved photodynamic therapy (PDT). These complexes showed enhanced water solubility, improved absorptivity, and advanced DNA photocleavage activity, indicating a potential avenue for HB-based PDT agents (Sun et al., 2012).
Photophysics, Photochemistry, and Photobiology of Hypocrellins
Jiang and He (2001) reviewed the photophysics, photochemistry, and photobiology of hypocrellins, highlighting their significant antitumor and anti-virus activities and potential as PDT agents. Compared to hematoporphyrin, hypocrellins offer advantages such as high triplet and singlet-oxygen quantum yields, high phototoxicity with low dark toxicity, and rapid clearance from normal tissues (Jiang & He, 2001).
Red Light-Enhanced Production of Hypocrellin A
Ma, Sun, and Wang (2018) investigated the effects of different wavelengths of light on the production of hypocrellin A in Shiraia bambusicola cultures. Red LED light significantly promoted HA biosynthesis and secretion, enhancing total HA production and offering a strategy for improving HA production in mycelium cultures (Ma, Sun, & Wang, 2018).
Antimicrobial and Antileishmanial Activities of Hypocrellins
Ma et al. (2004) evaluated the in vitro antimicrobial and antileishmanial activities of hypocrellins A and B. Hypocrellin A exhibited promising activity against various pathogens, including Candida albicans and Staphylococcus aureus, as well as potent antileishmanial activity, suggesting its potential for further research (Ma et al., 2004).
Triton X-100 Induction of Hypocrellin Production
Cai et al. (2011) studied the effect of surfactants on hypocrellin production under submerged fermentation. The addition of Triton X-100 significantly increased hypocrellin production, providing insights into optimizing hypocrellin yield in Shiraia sp. cultures (Cai et al., 2011).
Hypocrellin D as a Cytotoxic Agent
Fang et al. (2006) isolated hypocrellin D from the fruiting bodies of Shiraia bambusicola and found it to significantly inhibit the growth of various tumor cell lines, suggesting its potential as a cytotoxic agent for cancer treatment (Fang et al., 2006).
properties
Molecular Formula |
C30H26O12 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(12R,13S)-12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylpentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),5,9,16,18(23),20-octaene-4,7,19,22-tetrone |
InChI |
InChI=1S/C30H26O12/c1-10(31)23-22-19(21-18(27(37)29(22)42-6)13(33)8-15(40-4)25(21)35)16-11(9-30(23,2)38)28(41-5)26(36)17-12(32)7-14(39-3)24(34)20(16)17/h7-8,23,36-38H,9H2,1-6H3/t23-,30+/m1/s1 |
InChI Key |
UVHNWRDTZAYVST-DJUQAAIZSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C3=C(C[C@]1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
SMILES |
CC(=O)C1C2=C(C3=C(CC1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
Canonical SMILES |
CC(=O)C1C2=C(C3=C(CC1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
synonyms |
hypocrellin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.